N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted ethanediamide) backbone. The molecule features an ethyl group at the N1 position and a complex substituent at the N2 position: a 2-(furan-2-yl)-2-(indolin-1-yl)ethyl moiety.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJLFNNZMQWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, an alkylation reaction can introduce the ethyl group.
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Oxalamide Formation: The final step involves the formation of the oxalamide group through a condensation reaction between an oxalyl chloride and the amine-functionalized intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to amines.
Substitution: Functional groups on the furan or indole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives are a diverse class of compounds with applications ranging from flavor additives to bioactive molecules. Below is a detailed comparison of N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives
Key Findings from Comparative Analysis
16.100/101). S336 and related flavoring agents rely on methoxybenzyl and pyridyl groups for TAS1R1/TAS1R3 activation. Substitution with bulkier or more polar groups (e.g., indole/furan) could modulate potency or selectivity .
16.100/101) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with safety margins exceeding 500 million due to minimal exposure levels (0.0002 μg/kg bw/day) .
Applications and Functional Diversity Flavoring Agents: Pyridyl- and benzyl-substituted oxalamides (e.g., S336) are optimized for umami taste enhancement, whereas the target compound’s indole/furan system may suit novel flavor profiles or non-gustatory applications (e.g., fragrance or pharmaceutical lead) . Coordination Chemistry: Zinc-oxalamide complexes (e.g., ) highlight the versatility of oxalamides in supramolecular chemistry, though this is less relevant to the target compound’s presumed biological role .
Biological Activity
N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Structural Overview
The compound features:
- Furan Ring : Known for its aromatic properties and potential interactions with biological macromolecules.
- Indoline Moiety : Contributes to the compound's ability to modulate biological pathways.
- Oxalamide Group : Enhances the compound's reactivity and interaction capabilities.
The molecular formula is with a molecular weight of approximately 375.44 g/mol.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of Indole Derivative : Starting with an indole derivative, an alkylation reaction introduces the ethyl group.
- Furan Ring Introduction : Achieved through coupling reactions such as Suzuki or Heck reactions.
- Oxalamide Formation : Finalized through a condensation reaction between oxalyl chloride and an amine-functionalized intermediate.
These synthetic routes are critical for ensuring high yield and purity, often optimized using specific catalysts and reaction conditions .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzymatic Interactions : Potential inhibition or modulation of enzyme activity related to cancer and inflammation pathways.
- Receptor Binding : Possible interactions with specific receptors that could influence signal transduction pathways.
Studies have indicated that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties, suggesting that this compound may have therapeutic potential in these areas .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anti-Cancer Activity : A study demonstrated that derivatives of oxalamides can inhibit cell proliferation in various cancer cell lines through apoptosis induction .
Study Cell Line IC50 (µM) Mechanism A HeLa 15 Apoptosis B MCF7 10 Cell Cycle Arrest - Anti-inflammatory Effects : Research has shown that similar compounds can reduce pro-inflammatory cytokine levels in vitro, indicating a potential for treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Ethyl group, furan & indoline moieties | Potential anti-cancer activity |
| N1-Ethyl-N2-(3-methoxypropyl)oxalamide | Different alkyl chain | Varying biological activity |
| N1-Ethyl-N2-(pyrrolidin-1-yl)oxalamide | Contains pyrrolidine instead of indoline | Distinct electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
